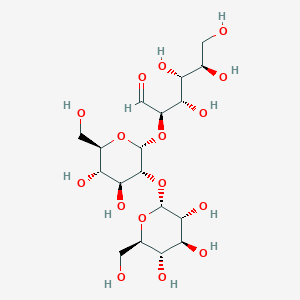
Kojitriose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kojitriose is a trisaccharide composed of three glucose molecules linked by α-1,2-glycosidic bonds.
準備方法
Synthetic Routes and Reaction Conditions: Kojitriose can be synthesized through enzymatic methods, particularly using kojibiose phosphorylase. This enzyme catalyzes the reverse phosphorolysis of kojibiose, using β-D-glucose 1-phosphate as the donor and kojibiose as the acceptor . The reaction typically occurs under mild conditions, such as a pH of 6.0 and a temperature of 85°C .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Caldicellulosiruptor saccharolyticus, are used to produce kojibiose phosphorylase, which in turn synthesizes this compound . The fermentation process is optimized to achieve high yields and purity of the product.
化学反応の分析
Types of Reactions: Kojitriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound can be catalyzed by enzymes such as kojibiose phosphorylase, resulting in the formation of glucose . Oxidation reactions can modify the hydroxyl groups on the glucose units, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include β-D-glucose 1-phosphate for glycosylation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, with optimal pH and temperature ranges depending on the specific enzyme or reagent used .
Major Products: The major products formed from the reactions of this compound include glucose, kojibiose, and various oxidized derivatives.
科学的研究の応用
In chemistry, it is used as a model compound to study glycosidic bond formation and hydrolysis . In biology, kojitriose is investigated for its role in microbial metabolism and its potential as a prebiotic . In medicine, this compound has shown promise in modulating immune responses and as a potential therapeutic agent for certain diseases . In the industry, this compound is used as a functional ingredient in food products and as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of kojitriose involves its interaction with specific enzymes and receptors in biological systems. This compound is hydrolyzed by kojibiose phosphorylase to produce glucose, which can then enter various metabolic pathways . The molecular targets and pathways involved in the effects of this compound include glycosidic bond hydrolysis and glucose metabolism .
類似化合物との比較
Kojitriose is similar to other oligosaccharides such as kojibiose, kojitetraose, and kojipentaose, which also contain glucose units linked by α-1,2-glycosidic bonds . this compound is unique in its specific structure and properties, which make it suitable for certain applications that other oligosaccharides may not be able to fulfill . For example, this compound has been shown to have better solubility and stability compared to kojibiose and other related compounds .
List of Similar Compounds:- Kojibiose
- Kojitetraose
- Kojipentaose
- Maltose
- Trehalose
- Nigerose
特性
CAS番号 |
74738-47-9 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)10(25)6(2-20)32-18-16(14(29)12(27)8(4-22)33-18)34-17-15(30)13(28)11(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |
InChIキー |
ISHBVZCRFFFZPN-QLMIMIAXSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)O)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)
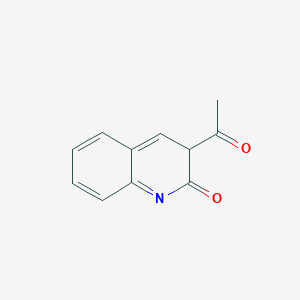
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

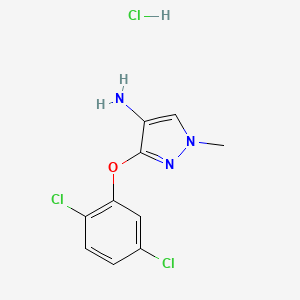
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
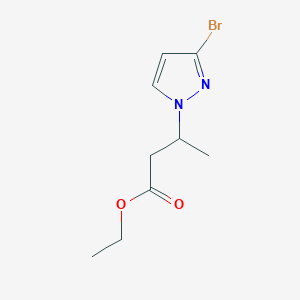
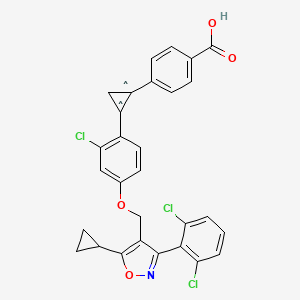
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)



